4-Pyrrolidin-1-yl-pentanoic acid, also known as 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, is a compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. This compound features a pyrrolidine ring and a pentanoic acid structure, making it of interest in various scientific fields, particularly in organic chemistry and medicinal research. Its unique structural attributes allow it to participate in diverse chemical reactions and biological processes.
4-Pyrrolidin-1-yl-pentanoic acid can be synthesized through several methods involving reactions between pyrrolidine and various anhydrides or acid derivatives. The compound has been studied for its potential applications in drug development and biochemical research.
This compound belongs to the class of amido acids and is categorized under organic compounds due to its carbon-based structure. It is also classified as a nitrogen-containing heterocyclic compound due to the presence of the pyrrolidine ring.
The synthesis of 4-Pyrrolidin-1-yl-pentanoic acid typically involves the reaction of pyrrolidine with glutaric anhydride or similar reagents under controlled conditions. This reaction proceeds via nucleophilic addition, followed by cyclization and oxidation steps, leading to the formation of the desired product.
The molecular structure of 4-Pyrrolidin-1-yl-pentanoic acid includes:
The compound's structural data can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, which provides insights into the chemical environment of hydrogen atoms within the molecule. Crystallography studies reveal detailed atomic arrangements and bond lengths.
4-Pyrrolidin-1-yl-pentanoic acid can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 4-Pyrrolidin-1-yl-pentanoic acid involves its interaction with specific molecular targets, primarily enzymes. The binding affinity of this compound is influenced by both the pyrrolidine ring and the ketone group, enabling it to act as an inhibitor or activator within biochemical pathways. This interaction is crucial for understanding its potential therapeutic applications.
4-Pyrrolidin-1-yl-pentanoic acid is typically characterized by:
Key chemical properties include:
Data from spectral analysis (NMR, IR) provide further insights into its functional groups and bonding characteristics.
4-Pyrrolidin-1-yl-pentanoic acid has several scientific applications:
The synthesis of 4-pyrrolidin-1-yl-pentanoic acid derivatives leverages innovative approaches combining pyrrolidine functionalization with carboxylic acid bioisosteres. Key strategies include dibasic dipeptide conjugation and stereoselective carbon chain elongation, drawing inspiration from prodrug design methodologies for lung-retentive compounds. The incorporation of α,α-disubstituted amino acids (e.g., (S)-2,6-diaminohexanoic acid) adjacent to the pyrrolidine nitrogen significantly enhances metabolic stability while maintaining the carboxylic acid's hydrogen-bonding capacity. This design principle was validated in prodrug systems where such structural modifications increased rat lung binding affinity by >50% compared to monobasic analogs, as demonstrated through in vitro stability assays in pH 6.5 phosphate buffer [1].
Steric optimization of the pentanoic acid chain substantially influences physicochemical properties. Linear alkyl extensions (C4-C6) improve passive diffusion across biological membranes, while β-branching reduces enzymatic degradation. Molecular modeling indicates that a four-carbon spacer between the pyrrolidine nitrogen and carboxylic acid optimally balances conformational flexibility with topological constraint, enabling simultaneous target engagement and reduced off-target interactions [1] [3]. The strategic placement of fluorine atoms at the γ-position further enhances metabolic stability without compromising acidity (pKa 4.2-4.5), as confirmed through potentiometric titration studies [3].
Table 1: Impact of Alkyl Chain Modifications on Physicochemical Properties
Chain Length | Substitution Pattern | logD7.4 | Aqueous Solubility (mg/mL) | Plasma Stability (t½, h) |
---|---|---|---|---|
C3 (propanoic) | Linear | -0.85 | 12.4 ± 0.3 | 3.2 ± 0.4 |
C4 (butanoic) | β-Methyl | -0.42 | 8.7 ± 0.2 | 8.1 ± 0.6 |
C5 (pentanoic) | γ,γ-Dimethyl | 0.18 | 5.3 ± 0.1 | >24 |
C6 (hexanoic) | δ-Fluorine | 0.35 | 3.8 ± 0.3 | 19.7 ± 1.2 |
Amide bond formation between 4-pyrrolidin-1-yl-pentanoic acid and aromatic amines employs coupling reagents that minimize epimerization while maximizing yield. Systematic screening identified HATU/OxymaPure® as optimal for sterically hindered amines (89-93% yield, <0.5% racemization), outperforming traditional agents like EDCI/HOBt (72-78% yield, 2-4% racemization). This methodology proved essential for constructing analogs targeting ATP-binding cassette transporters, where amide geometry directly influences binding pocket engagement [3].
Carbamate and reverse-amide isosteres provide enhanced hydrolytic stability in acidic microenvironments. Incorporation of N-methylated amide bonds reduces susceptibility to amidases while maintaining key hydrogen-bonding interactions, as confirmed through protein crystallography. The pH-sensitive linker technology—originally developed for pulmonary prodrugs—demonstrates exceptional utility for these derivatives. Anchimeric-assisted cleavage mechanisms triggered at physiological pH (7.0-7.4) enable controlled drug release, with hydrolysis rates finely tunable through α-amino acid selection. Bulky tert-leucine-derived linkers extend half-lives to >29 hours at pH 6.5, compared to <4 hours for glycine analogs [1].
Table 2: Amide Bond Isostere Stability Profiles
Linker Type | Structure | PBS t½ (h) pH 6.5 | PBS t½ (h) pH 7.4 | Lung Homogenate Binding (% Free) |
---|---|---|---|---|
Carbamate | ArO-C(=O)NR | 3.90 ± 0.05 | 1.10 ± 0.02 | <5% |
Standard Amide | ArC(=O)NH | 8.2 ± 0.3 | 2.4 ± 0.1 | 18.3 ± 1.7 |
Reverse Amide | ArNHC(=O) | 22.4 ± 0.8 | 5.7 ± 0.3 | 32.6 ± 2.1 |
N-Methylamide | ArN(Me)C(=O) | >30 | 12.3 ± 0.7 | 24.9 ± 1.5 |
Chiral synthesis of the pyrrolidine fragment employs asymmetric hydrogenation of enamide precursors using DuPhos-Rh catalysts, achieving >98% ee with 0.5 mol% catalyst loading. Critical to this process is the selection of protecting groups orthogonal to the pentanoic acid functionality: tert-butyl esters demonstrate superior stability under hydrogenation conditions (PtO2, 50 psi H2, ethanol) compared to benzyl esters, which exhibit partial deprotection. Post-hydrogenation, mild deprotection of tert-butyl-protected acids employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane (0°C to rt, 2h), achieving quantitative conversion without epimerization [3].
Enantiomeric resolution of racemic 4-pyrrolidin-1-yl-pentanoic acid derivatives leverages dibenzoyl-D-tartaric acid, forming diastereomeric salts recrystallized from CH2Cl2/hexane. The (2S)-enantiomer typically displays enhanced biological activity—a phenomenon observed in structurally related pyrrolidinone analogs where enantiomeric purity (>99% ee) proved critical for target engagement. 1H-NMR monitoring of ω-methyl proton resonances (δ = 0.69-0.73 ppm) enables precise determination of diastereomeric excess during salt formation, with four recrystallizations achieving >98% de [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: